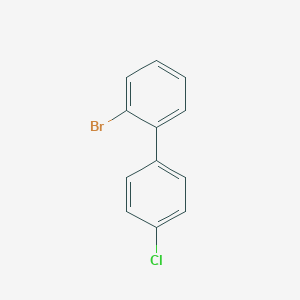

2-Bromo-4'-chloro-1,1'-biphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHZWUXRWQVZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513491 | |

| Record name | 2-Bromo-4'-chloro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179526-95-5 | |

| Record name | 2-Bromo-4′-chloro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179526-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4'-chloro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 1,1 Biphenyl Analogues

Mechanistic Insights into Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal in forming carbon-carbon bonds. The mechanism of these reactions involving 2-Bromo-4'-chloro-1,1'-biphenyl analogues is complex, with the key steps being oxidative addition and transmetallation.

Detailed Studies of Oxidative Addition and Transmetallation Steps

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org The oxidative addition of the aryl halide to a low-valent palladium(0) complex initiates the catalytic cycle. acs.orgnih.gov In the case of this compound, the carbon-bromine (C-Br) bond is more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy. This selective activation of the C-Br bond is a key factor in controlling the outcome of the reaction.

Following oxidative addition, the transmetalation step occurs, where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) center. nih.govrsc.org This step is often the rate-determining step and can proceed through various pathways depending on the specific reactants and conditions. uva.es For organoboranes, the transmetalation is highly dependent on the base present in the reaction mixture. nih.gov The final step, reductive elimination, involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle. acs.orguva.es

Kinetic studies have shown that for some cross-coupling reactions, the concentration of the aryl bromide does not affect the initial reaction rate, suggesting that oxidative addition is not the turnover-limiting step under those conditions. acs.org Instead, the resting state of the catalyst is often a palladium(0) species, indicating that a subsequent step, such as transmetalation, is rate-limiting. acs.org

Impact of Catalyst Structure and Solvent Effects on Reaction Pathways

The structure of the palladium catalyst, particularly the nature of the ligands, plays a crucial role in the efficiency and selectivity of cross-coupling reactions. acs.orgiastate.edu Bulky electron-rich phosphine (B1218219) ligands, for example, are known to promote the formation of highly reactive monoligated palladium(0) species, which are often the most active catalysts in the cross-coupling cycle. acs.org The size and electronic properties of the ligands can influence all three steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.orgiastate.edu For instance, varying the amount of a phosphine ligand can alter the reaction outcome by changing the active catalyst species. acs.org

The solvent also has a significant impact on the reaction pathway and rate. acs.orgethz.ch Solvent polarity can influence the nature of the active catalytic species. ethz.ch In Suzuki-Miyaura reactions, for example, the choice of solvent can affect the selectivity and rate of the coupling. acs.org The solvent can also play a role in the stability of intermediates and transition states throughout the catalytic cycle.

Theoretical and Computational Chemistry for Reactivity Prediction

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound and its analogues. Methods such as Density Functional Theory (DFT) are used to investigate electronic structure, reactive sites, and reaction mechanisms. scienceopen.com

Frontier Molecular Orbital (FMO) Analysis for Electron Density and Reactive Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for determining its reactivity. researchgate.net The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

For analogues of this compound, FMO analysis can help identify the most reactive sites for cross-coupling reactions. researchgate.net The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a smaller gap generally suggests higher reactivity. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for a 2-Bromo-4'-chlorophenyl Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.78 |

| Energy Gap (ΔE) | 4.76 |

This data is for a representative 2-bromo-4-chlorophenyl derivative and is intended to be illustrative. Actual values for this compound may differ. researchgate.net

Molecular Electrostatic Potential (MEP) Studies to Elucidate Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.netnih.gov These maps are useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In MEP maps, red regions typically indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor). nih.gov

For this compound analogues, MEP studies can pinpoint the areas most susceptible to electrophilic or nucleophilic attack, providing insights into their reactivity in cross-coupling reactions. researchgate.net The distribution of positive and negative potential can also suggest the possibility of significant intermolecular interactions, such as dipole-dipole interactions, which can influence the compound's behavior in different solvents. acs.org

Reactivity Descriptor Parameters Derived from Quantum Chemical Calculations

Quantum chemical calculations can be used to derive various reactivity descriptors that quantify a molecule's reactivity. scienceopen.com These parameters, often derived from FMO energies, provide a more quantitative measure of reactivity than qualitative analyses alone. Some key reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as μ² / (2η).

Nucleophilicity (N): An important parameter for understanding the reactivity of compounds. mdpi.com

Table 2: Calculated Reactivity Descriptors for a 2-Bromo-4'-chlorophenyl Derivative

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.38 |

| Chemical Potential (μ) | -4.16 |

| Electrophilicity Index (ω) | 3.63 |

| Nucleophilicity (N) | 4.27 - 5.19 |

This data is for representative 2-bromo-4-chlorophenyl derivatives and is intended to be illustrative. Actual values for this compound may differ. mdpi.com

These reactivity descriptors, in conjunction with FMO and MEP analyses, provide a comprehensive theoretical framework for understanding and predicting the reactivity of this compound and its analogues in various chemical transformations. researchgate.net

Investigation of Electrophilic Aromatic Substitution Reactions on Biphenyl (B1667301) Scaffolds

The biphenyl scaffold is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. rsc.orgnih.gov The reactivity and regioselectivity of this substitution are heavily influenced by the substituents already present on the biphenyl core. chemistrysteps.com In the case of biphenyl itself, the two rings are in conjugation, and the phenyl group acts as a weak activating group, directing incoming electrophiles to the ortho and para positions. chemistrysteps.comyoutube.com The substitution at the para position is often favored due to reduced steric hindrance compared to the ortho position. chemistrysteps.com

For substituted biphenyls like 4'-chloro-1,1'-biphenyl, the existing chloro group on one ring influences the position of subsequent substitutions. The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance, making it a deactivating but ortho, para-directing substituent. chemistrysteps.com However, in electrophilic substitution reactions on a biphenyl system with a deactivating group on one ring, the substitution preferentially occurs on the unsubstituted ring at its activated ortho (2-position) or para (4-position) positions. chemistrysteps.com

The synthesis of this compound can be achieved via the direct electrophilic bromination of 4'-chloro-1,1'-biphenyl. This reaction demonstrates the directing effect of the 4'-chlorophenyl substituent, which guides the incoming bromine electrophile to the unsubstituted ring. A patented method outlines a specific procedure for this regioselective bromination. The reaction employs a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, to polarize the bromine molecule, generating a potent electrophile that attacks the electron-rich unsubstituted phenyl ring.

Detailed findings from a patented approach for the direct bromination of 4'-chloro-1,1'-biphenyl are summarized below.

Interactive Data Table: Electrophilic Bromination of 4'-chloro-1,1'-biphenyl

| Parameter | Details | Source |

| Substrate | 4'-chloro-1,1'-biphenyl | |

| Solvent | Dichloroethane | |

| Catalyst | Aluminum chloride (AlCl₃) | |

| Brominating Agent | Liquid bromine (Br₂) | |

| Reaction Modulator | Chlorine gas | |

| Temperature | 0–10°C | |

| Conversion Rate | 60–75% | |

| Key Challenge | Management of di-brominated byproducts |

This process highlights a step-economical route to this compound, though it requires careful control to minimize the formation of undesired byproducts like 2,6-dibromo derivatives.

Oxidative Transformations of Biphenyl Derivatives

The biphenyl core of this compound and its analogues can undergo various oxidative transformations, leading to the introduction of oxygen-containing functional groups or the formation of coupling products. These reactions can be mediated by chemical reagents or catalyzed by biological systems, such as enzymes.

Halogenated biphenyls are known substrates for certain oxidative enzymes. For instance, cytochrome P450 (CYP) enzymes can metabolize polyhalogenated biphenyls. nih.gov Specifically, CYP1A1 has been shown to facilitate the oxidation of 3,4,3',4'-tetrachlorobiphenyl. nih.gov Another study demonstrated that the bacterium Methylosinus trichosporium OB3b, which expresses soluble methane (B114726) monooxygenase, can oxidize ortho-substituted biphenyls, including 2-chlorobiphenyl (B15942) and 2-bromobiphenyl. nih.gov The oxidation products result from pathways including ring hydroxylation and substituent oxidation. nih.gov This suggests that this compound could potentially be a substrate for similar enzymatic systems, leading to hydroxylated metabolites.

Furthermore, metabolites of halogenated biphenyls can be activated by enzymes into highly reactive electrophilic species. Human recombinant prostaglandin (B15479496) H synthase-2 (PGHS-2) has been found to catalyze the oxidation of dihydroxy-4-chlorobiphenyl metabolites into their corresponding quinones. nih.gov These electrophilic quinones can then react with biological nucleophiles. nih.gov This pathway highlights a potential mechanism for the bioactivation and toxicity of chlorinated biphenyls. nih.gov

Chemical oxidation methods have also been explored for related halogenated compounds. The oxidation of bromophenols by ferrate(VI) has been shown to proceed via hydroxylation, direct oxidation, and polymerization. nih.gov Advanced oxidation processes (AOPs), such as those using UV light in combination with hydrogen peroxide (H₂O₂) or persulfate (PDS), can generate highly reactive hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals. rsc.org These radicals can effectively degrade halogenated phenols through mechanisms including electron transfer and hydroxyl addition. rsc.org While not documented specifically for this compound, these studies on analogous compounds indicate potential pathways for its oxidative transformation, likely involving hydroxylation of the aromatic rings.

Interactive Data Table: Examples of Oxidative Systems for Biphenyl Analogues

| Oxidative System | Substrate Example | Key Transformation/Product | Source |

| Methane Monooxygenase (M. trichosporium OB3b) | 2-Bromobiphenyl | Ring hydroxylation, substituent oxidation | nih.gov |

| Prostaglandin H Synthase-2 (PGHS-2) | Dihydroxy-4-chlorobiphenyl | Formation of electrophilic quinones | nih.gov |

| Ferrate(VI) [Fe(VI)] | 2-Bromophenol (2-BP) | Hydroxylation, polymerization, C-C bond cleavage | nih.gov |

| UV/Persulfate (PDS) | 2-Bromophenol (2-BP) | Degradation via electron transfer by SO₄•⁻ radicals | rsc.org |

| Cytochrome P450 1A1 (CYP1A1) | 3,4,3',4'-Tetrachlorobiphenyl | Increased bilirubin (B190676) oxidation | nih.gov |

These findings collectively suggest that the this compound scaffold is susceptible to oxidative attack, particularly at the aromatic rings, leading to hydroxylated derivatives and potentially more complex reactive intermediates.

Advanced Characterization and Spectroscopic Analysis of 2 Bromo 4 Chloro 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural determination of 2-Bromo-4'-chloro-1,1'-biphenyl, providing detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

The structural identity of this compound is unequivocally confirmed through the analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra. The substitution pattern on the two phenyl rings results in a unique set of signals for each chemically distinct nucleus.

In the ¹H NMR spectrum, the protons on the biphenyl (B1667301) core are expected to appear in the aromatic region (typically δ 7.0–8.0 ppm). The protons on the 4'-chlorophenyl ring typically exhibit a characteristic AA'BB' system, which often simplifies to two doublets, with a coupling constant (J) of around 8.4 Hz. The four protons on the 2-bromophenyl ring produce a more complex multiplet pattern due to their distinct chemical shifts and coupling interactions.

The ¹³C NMR spectrum provides further structural confirmation by showing the expected number of carbon signals. For this compound, twelve distinct signals are anticipated, corresponding to each carbon atom of the biphenyl skeleton. The carbons bonded to the halogen atoms (C2 and C4') show characteristic shifts, with the carbon attached to the bromine (C2) appearing at a chemical shift influenced by the heavy atom effect. The chemical shifts of all carbons are influenced by the electronic effects of the halogen substituents and the steric interaction between the rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on general principles and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.3-7.7 | Multiplet | Protons on the 2-bromophenyl ring |

| ¹H | ~7.45 | Doublet (J ≈ 8.4 Hz) | Protons ortho to the chlorine atom (H2', H6') |

| ¹H | ~7.35 | Doublet (J ≈ 8.4 Hz) | Protons meta to the chlorine atom (H3', H5') |

| ¹³C | ~120-145 | Singlet | 12 distinct signals for the biphenyl core |

| ¹³C | ~122 | Singlet | C2 (carbon bearing bromine) |

Application of Advanced NMR Techniques for Conformational Analysis

Due to the presence of a substituent at the ortho position (bromine at C2), rotation around the C1-C1' single bond in this compound is sterically hindered. This restricted rotation can lead to atropisomerism, where the molecule exists as a pair of non-superimposable, slowly interconverting enantiomers.

Advanced NMR techniques are crucial for studying this dynamic conformational behavior. Variable Temperature NMR (VT-NMR) is a powerful method to determine the energy barrier for rotation around the biaryl axis. acs.org By monitoring the coalescence of signals from the two atropisomers as the temperature is increased, the rate of interconversion and the free energy of activation (ΔG‡) for the process can be calculated. acs.org

Furthermore, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of the through-space proximity of protons. NOESY cross-peaks between protons on the different phenyl rings can help in assigning the signals and confirming the relative orientation of the rings in the dominant conformation in solution. ipb.pt

Mass Spectrometry (MS) Characterization

Mass spectrometry is a fundamental technique for the analysis of this compound, enabling precise molecular weight determination and confirmation of its elemental composition.

High-Resolution Mass Spectrometry for Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of the molecular ion, which allows for the unambiguous confirmation of the compound's elemental formula, C₁₂H₈BrCl. bldpharm.comsamaterials.com The calculated monoisotopic mass of this compound is 265.9498 g/mol . HRMS instruments can measure this mass with high precision (typically to within 5 ppm), distinguishing it from other compounds with the same nominal mass but different elemental formulas. rsc.org

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, arising from the natural abundance of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) isotopes. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which serves as a fingerprint for a molecule containing one Br and one Cl atom. Specialized algorithms can be used to deconvolute these complex isotopic profiles in HRMS data, further validating the presence of these halogens. acs.org

Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Both GC/MS and ESI-MS are valuable techniques for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) is a standard method for the analysis of semivolatile organic compounds, including halogenated biphenyls. epa.gov The technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC/MS is highly effective for separating this compound from isomers and other impurities that may arise during its synthesis, such as debrominated or di-chlorinated by-products.

Electrospray Ionization-Mass Spectrometry (ESI-MS) , typically coupled with liquid chromatography (LC-MS), is a complementary soft ionization technique. It is particularly useful for confirming the molecular weight of the compound, often by observing the protonated molecular ion [M+H]⁺, which would appear at an m/z of approximately 267.

X-ray Crystallographic Analysis for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and, most importantly for biphenyls, the inter-ring torsion angle.

While the specific crystal structure of this compound is not publicly documented, analysis of the closely related compound 4-Bromo-4'-fluorobiphenyl provides significant insight into the expected solid-state conformation. iucr.org In ortho-substituted biphenyls, steric hindrance prevents the two phenyl rings from being coplanar. The key parameter describing this non-planarity is the torsion (dihedral) angle between the planes of the two aromatic rings.

In the crystal structure of 4-Bromo-4'-fluorobiphenyl, there are two independent molecules in the asymmetric unit, with inter-ring torsion angles of 40.3° and 38.2°. iucr.org It is highly probable that this compound would adopt a similarly twisted conformation in the solid state, with a significant dihedral angle to alleviate the steric strain caused by the ortho-bromine atom.

Table 2: Crystallographic Data for the Analogous Compound 4-Bromo-4'-fluorobiphenyl iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈BrF |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.709 (2) |

| b (Å) | 13.311 (2) |

| c (Å) | 17.487 (5) |

| β (°) | 116.29 (5) |

| Molecules per unit cell (Z) | 8 |

Analysis of Dihedral Angles and Torsion Angles within the Biphenyl System

The spatial orientation of the two phenyl rings in a biphenyl system is a critical determinant of its chemical and physical properties. This orientation is defined by the dihedral angle, which is the angle between the planes of the two aromatic rings. For biphenyl and its derivatives, this angle can vary significantly depending on the substitution pattern and the physical state of the compound. researchgate.net

In the solid state, the conformation is influenced by crystal packing forces, while in the gas phase or in solution, the molecule can adopt a more relaxed conformation. The dihedral angle in biphenyl itself is approximately 45°. researchgate.net However, the introduction of substituents, such as the bromine and chlorine atoms in this compound, can significantly alter this angle due to steric and electronic effects.

Torsion angles, which describe the rotation around specific bonds, are also crucial for understanding the conformation of the molecule. The torsion of biphenyl along the mean molecular axis influences the molecule's electronic and steric properties, its chemical reactivity, and its interactions with other molecules. researchgate.net

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| N-(4,4′-Dibromo-[1,1′-biphenyl]-2-yl)benzamide | 53.59 (14) | iucr.org |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | 24.57 (4) | iucr.orgiucr.org |

| 2,5-Bis(bromomethyl)biphenyl | 53.52 (14) | iucr.org |

| 3,3',5,5'-Tetranitrobiphenyl | 45.5 (2) | iucr.org |

| Double Winding Vine-Shaped Biphenyl | 85-89 | kobe-u.ac.jpchemrxiv.org |

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Halogen-Oxygen Contacts, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. In the case of halogenated compounds like this compound, halogen bonds can play a significant role in directing the crystal packing. acs.orgacs.org Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species.

In a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, short halogen-oxygen contacts are observed, with Cl⋯O and Br⋯O distances of 2.991 (3) Å and 3.139 (2) Å, respectively. iucr.orgiucr.org These interactions contribute to the formation of molecular sheets.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. iucr.orgiucr.org This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal. By mapping properties onto this surface, one can gain insights into the nature and extent of different intermolecular contacts.

For 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, Hirshfeld surface analysis reveals that the major contributions to intermolecular interactions come from C⋯H/H⋯C (32.2%), H⋯H (26.3%), Br⋯H/H⋯Br (10.7%), O⋯H/H⋯O (10.4%), and Cl⋯H/H⋯Cl (7.5%) contacts. iucr.orgiucr.org A similar analysis for this compound would provide valuable information about its crystal packing.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analyzing the purity of this compound and for its preparative separation. sielc.com Reverse-phase HPLC, often employing a C18 column with a mobile phase of acetonitrile (B52724) and water, is a common method for purity assessment, with purities of ≥99% being achievable. This method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com

Gas Chromatography (GC) for Volatile Biphenyl Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. For halogenated biphenyls, GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying different isomers and metabolites. nih.gov The purity of related compounds, such as 3-Bromo-4'-chloro-1,1'-biphenyl, has been determined to be ≥97.0% by GC. avantorsciences.com This indicates that GC is a suitable method for the purity assessment of this compound, provided it has sufficient volatility and thermal stability.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions. google.comrsc.org For the synthesis of biphenyl derivatives, TLC on silica (B1680970) gel plates with an appropriate eluent system (e.g., ethyl acetate (B1210297) in hexane) can effectively separate the product from the starting materials and any byproducts. google.com The spots can be visualized under UV light, and the completion of the reaction can be determined by the disappearance of the starting material spot and the appearance of the product spot. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical formula. For this compound (C₁₂H₈BrCl), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Experimental values obtained from elemental analysis should closely match these theoretical values to confirm the identity and purity of the synthesized compound.

For example, the elemental analysis of a related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, yielded experimental values that were in close agreement with the calculated values, thus confirming its composition. iucr.org

Structure Activity Relationship Sar Studies in 2 Bromo 4 Chloro 1,1 Biphenyl Analogues

Computational and Statistical Approaches to SAR Analysis

Modern SAR analysis heavily relies on computational and statistical methods to model and predict the activity of chemical compounds. Techniques like Principal Component Analysis (PCA) and Artificial Neural Network (ANN) modeling have been successfully applied to halogenated biphenyls to classify them based on their activity and identify key structural determinants. researchgate.net

Principal Component Analysis (PCA) is a statistical procedure used to reduce the complexity of high-dimensional data sets while retaining the most significant information. In the context of SAR, PCA can identify the most influential physicochemical and structural descriptors that determine the biological activity of a series of compounds.

For a series of 4'-Bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives, which are structurally related to 2-Bromo-4'-chloro-1,1'-biphenyl, PCA was used to analyze their activity against Mycobacterium tuberculosis. researchgate.net The analysis successfully grouped the derivatives into two distinct categories: highly active and less active compounds. The descriptors identified by PCA as being crucial for determining the antimycobacterial activity highlighted the importance of the compound's reactivity. researchgate.net This approach allows researchers to focus on specific, modifiable structural features to enhance desired activities.

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. They are powerful tools for pattern recognition and can model complex, non-linear relationships between chemical structure and biological activity.

Similar to PCA, ANN modeling was applied to the same series of biphenyl (B1667301) methanone derivatives to correlate their structural features with their activity against Mycobacterium tuberculosis. researchgate.net The ANN model also successfully classified the compounds into high-activity and low-activity groups, corroborating the results from the PCA. researchgate.net Such predictive models are invaluable for virtual screening and designing new compounds with potentially improved activity before undertaking their synthesis. diva-portal.org

Influence of Halogen Substituents on Electronic and Steric Properties

Electronic Effects: Halogens are highly electronegative and act as electron-withdrawing groups through induction. However, they can also donate electron density through resonance. A key electronic property influencing the interaction of halogens is their polarizability, which is the ease with which their electron cloud can be distorted. nih.gov Computational studies have revealed that an electropositive region, known as a "sigma-hole," can form on the outermost portion of a covalently bonded halogen atom, allowing it to act as an electrophile and form a "halogen bond". nih.gov

In a study of 4'-halo-2,3,4,5-tetrachlorobiphenyls, the biological activity, measured by enzyme induction and receptor binding, followed the order of polarizability: Iodine > Bromine > Chlorine > Fluorine. nih.gov This demonstrates a direct correlation between the electronic properties of the halogen and the biological response. The most toxic chlorinated biphenyl congeners are often characterized by highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms. acs.org

Steric Effects: The size of the halogen atom (its van der Waals radius) creates steric bulk, which can influence the molecule's ability to fit into a binding site and affect the rotational freedom around the C-C single bond connecting the two phenyl rings. Ortho-substitution (at positions 2, 2', 6, or 6') is particularly significant. The presence of bulky substituents like bromine or chlorine at these positions creates substantial steric hindrance, which restricts rotation around the biphenyl axis. This restricted rotation is the basis for atropisomerism.

| 4'-Halogen Substituent | ER O-deethylase Induction EC₅₀ (M) | Ah Receptor Binding EC₅₀ (M) |

|---|---|---|

| Iodo | 8.5 x 10⁻⁹ | 1.5 x 10⁻⁶ |

| Bromo | 6.6 x 10⁻⁸ | 2.5 x 10⁻⁶ |

| Chloro | 5.7 x 10⁻⁷ | 4.1 x 10⁻⁶ |

| Fluoro | 3.3 x 10⁻⁵ | 2.5 x 10⁻⁵ |

Conformational Analysis and Atropisomerism in Biphenyl Frameworks

The conformation, or three-dimensional arrangement, of biphenyls is a critical determinant of their activity. For biphenyls with at least three bulky ortho-substituents, such as 2,2',6-trisubstituted derivatives, the energy barrier to rotation around the central C-C bond can be high enough to allow for the isolation of stable rotational isomers, or atropisomers. uky.eduuky.edu These atropisomers are non-superimposable mirror images (enantiomers) and thus confer chirality to the molecule, even without a traditional chiral carbon center. uky.eduuky.edu

Because atropisomers are enantiomers, they often exhibit different biological activities. Therefore, their separation, or enantioseparation, is crucial for SAR studies. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose. nih.govcsic.es

Researchers have successfully separated the atropisomers of various polychlorinated biphenyls (PCBs) using both analytical and semi-preparative HPLC. uky.edunih.gov Different CSPs, often based on polysaccharide derivatives like cellulose (B213188) or amylose, are employed to achieve resolution. For example, the atropisomers of PCB 84 (2,2′,3,3′,6-pentachlorobiphenyl) were resolved using two serially connected Nucleodex β-PM columns. uky.eduuky.edu The choice of mobile phase, temperature, and flow rate are optimized to maximize separation. nih.gov

| Compound | Chiral Stationary Phase (CSP) | Separation Method | Reference |

|---|---|---|---|

| PCB 45, PCB 95, PCB 136, PCB 149 | OD-H and OJ-H | Analytical and Semi-preparative HPLC | nih.gov |

| PCB 84 | Nucleodex β-PM (x2) | Semi-preparative HPLC | uky.eduuky.edu |

| Axially chiral amino acid derivatives | Chiralpak IA | Analytical and Semi-preparative HPLC | csic.es |

Once separated, determining the absolute configuration (the specific spatial arrangement, designated as aR or aS for axial chirality) of each atropisomer is essential. uky.eduuky.edu Several methods are used for this assignment.

The most definitive method is single-crystal X-ray diffraction, which provides an unambiguous three-dimensional structure of the molecule. uky.eduuky.eduresearchgate.net This technique was used to determine that the first and second eluting atropisomers of PCB 84 from a Nucleodex β-PM column corresponded to the (aR)-(-) and (aS)-(+) configurations, respectively. uky.eduuky.edu

When suitable crystals cannot be obtained, a combination of experimental and computational chiroptical methods is employed. This approach involves measuring the experimental electronic circular dichroism (ECD) spectrum of each pure enantiomer and comparing it to spectra predicted by quantum chemical calculations for the R and S configurations. nih.govacs.org A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. nih.gov This combined approach has been successfully used to identify the absolute configurations of several PCB enantiomers. uky.edunih.gov

Applications of 2 Bromo 4 Chloro 1,1 Biphenyl in Chemical Research

Role as a Building Block in Advanced Organic Materials

The rigid biphenyl (B1667301) structure of 2-Bromo-4'-chloro-1,1'-biphenyl makes it an important component in the field of materials science, particularly for creating organic electronic materials. patsnap.com

This compound is identified as an OLED material. samaterials.com Biphenyl compounds, in general, are utilized as fundamental building blocks for the fluorescent layers in organic light-emitting diodes (OLEDs) and as core structures in liquid crystals. mdpi.com The compound's role is foundational, serving as a key intermediate in the synthesis of more complex molecules designed for optoelectronic applications. patsnap.com The thermal stability of the biphenyl structure is an advantageous property for these applications.

As a key intermediate for optoelectronic materials, this compound contributes to the broader field of small molecule semiconductor research. patsnap.com The synthesis of various biphenyl derivatives through reactions like the Suzuki-Miyaura coupling allows for the creation of novel organic semiconductors. mdpi.com The electronic properties of these materials can be fine-tuned by modifying the substituents on the biphenyl core, a process for which this compound is a well-suited starting material.

| Application Area | Specific Use | Key Chemical Principle | Reference |

|---|---|---|---|

| Advanced Organic Materials | OLEDs and Liquid Crystals | Serves as a structural backbone and intermediate for fluorescent and liquid crystalline molecules. | patsnap.comsamaterials.commdpi.com |

| Small Molecule Semiconductors | Building block for custom organic semiconductors. | The biphenyl core's electronic properties can be modified via substitution reactions. | patsnap.commdpi.com |

Intermediate in Fine Chemical Synthesis and Catalyst Development

The reactivity of the carbon-halogen bonds in this compound makes it a versatile intermediate for creating a wide range of fine chemicals and specialized ligands for catalysis.

This biphenyl derivative is considered a very important intermediate for pesticides. patsnap.com The related structure, 4'-chloro-2-nitrobiphenyl, is a key intermediate in the synthesis of the fungicide Boscalid, highlighting the importance of the chlorobiphenyl moiety in modern agrochemicals. researchgate.net The development of efficient synthetic routes, such as palladium-catalyzed cross-coupling reactions, is critical for the industrial production of these agricultural chemicals. researchgate.net The compound this compound is explicitly mentioned as an agrochemical intermediate. alibaba.com

Brominated biphenyl compounds play a significant role in the synthesis of specialized ligands used in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. google.comrsc.org The biphenyl framework is used to construct phosphine (B1218219) ligands that enhance the stability and catalytic activity of the metal center, often palladium. researchgate.netrsc.org For instance, N-biphenyl pyrrolidine (B122466) derivatives can be employed as effective ligands in palladium-catalyzed arylaminations. rsc.org The synthesis of these complex ligands often starts from brominated biphenyl precursors, which are modified through coupling reactions to build the final ligand structure. google.comrsc.org

Derivatization Strategies for Analytical Characterization

To confirm the structure and purity of this compound and its subsequent products, various derivatization and analytical techniques are employed. The compound readily undergoes further coupling reactions, allowing for the synthesis of a wide array of derivatives.

A common strategy involves using a palladium-catalyzed Suzuki cross-coupling reaction to replace the bromine atom with another functional group. mdpi.com For example, a similar compound, 2-bromo-4-chlorophenol, can be reacted with other molecules to form more complex esters. mdpi.com The resulting derivatives can then be purified and characterized.

Purification is often achieved using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a standard method to isolate the desired product from the reaction mixture. iucr.orgrsc.org

Following purification, the identity and structure of the derivatized compounds are confirmed using a combination of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the precise structure of the molecule by analyzing the chemical environment of the hydrogen and carbon atoms. mdpi.com

Mass Spectrometry (MS) : Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to confirm the molecular weight and elemental composition of the synthesized derivative. mdpi.com

| Strategy | Description | Analytical Technique | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | The bromine atom is substituted with various aryl or alkyl groups using a palladium catalyst. | NMR, Mass Spectrometry | mdpi.com |

| Esterification | Reaction of a related phenol (B47542) with a carboxylic acid to form an ester derivative. | Chromatography (Purification) | mdpi.comiucr.org |

| Nucleophilic Substitution | The halogen atoms can be replaced by other functional groups. | General Spectroscopic Methods |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4'-chloro-1,1'-biphenyl, and what factors influence the choice of methodology?

- Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated aryl precursors. For example, brominated and chlorinated biphenyl derivatives are reacted in the presence of a palladium catalyst and base. The choice of ligands (e.g., Pd(PPh₃)₄) and solvent (e.g., THF or DMF) impacts reaction efficiency. Variations in substituent positions (e.g., bromo at position 2 and chloro at 4') require precise stoichiometric control to avoid by-products .

Q. How is the purity and structural integrity of this compound typically verified in laboratory settings?

- Answer : Purity is assessed using HPLC (High-Performance Liquid Chromatography) with ≥99% purity as a standard benchmark . Structural confirmation employs:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions.

- Mass spectrometry (MS) for molecular weight validation (expected: 267.55 g/mol) .

- X-ray crystallography for crystalline samples to resolve spatial arrangement .

Q. What safety precautions are recommended when handling this compound in research environments?

- Answer : While not classified as hazardous under current regulations, standard protocols include:

- Use of PPE (gloves, lab coats, goggles).

- Handling in a fume hood to avoid inhalation.

- Storage at 0°C–6°C for stability, as indicated for structurally similar halogenated biphenyls .

Advanced Research Questions

Q. How do the electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer : The bromo group (C-Br) is more reactive than chloro (C-Cl) in oxidative addition steps due to its lower bond dissociation energy (~65 kcal/mol for C-Br vs. ~81 kcal/mol for C-Cl). This difference impacts catalytic cycles in reactions like Suzuki coupling. Computational studies (e.g., DFT) and dissociative electron attachment (DEA) experiments on analogous compounds show bromine’s higher susceptibility to electron-induced cleavage, enhancing its utility in targeted bond formation .

Q. What are the challenges in characterizing by-products formed during the synthesis of this compound, and how can they be addressed?

- Answer : Common by-products include:

- Di-halogenated isomers (e.g., 3-Bromo-4'-chloro derivatives) due to regioselectivity issues.

- Dehalogenated intermediates from reductive side reactions.

- Methodological Solutions :

- Use GC-MS or LC-MS to trace low-concentration impurities.

- Optimize reaction conditions (e.g., lower temperature, slower reagent addition) to suppress isomerization .

Q. What methodologies are employed to study the environmental persistence and degradation pathways of halogenated biphenyls like this compound?

- Answer : While specific ecotoxicological data for this compound is limited, studies on structurally related polychlorinated biphenyls (PCBs) suggest:

- Hydrolytic stability tests at varying pH levels to assess persistence.

- Photodegradation studies under UV light to identify breakdown products.

- Aquatic toxicity assays (e.g., Daphnia magna EC₅₀) extrapolated from analogs like boscalid (LC₅₀: 2.7 mg/L for Oncorhynchus mykiss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。